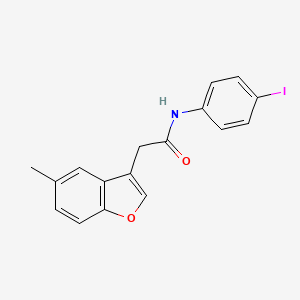

N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14INO2/c1-11-2-7-16-15(8-11)12(10-21-16)9-17(20)19-14-5-3-13(18)4-6-14/h2-8,10H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJYTKHLLXJKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves a multi-step process:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an iodination reaction, often using iodine or iodinating agents such as N-iodosuccinimide.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group.

Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets.

Comparison with Similar Compounds

A. Heterocyclic Core Variations

Benzofuran vs. Indole Derivatives 2-(1H-Indol-3-yl)-N-(4-iodophenyl)acetamide (): Replacing benzofuran with indole introduces a nitrogen atom in the heterocycle. This compound exhibited α-amylase inhibitory activity (IC₅₀ = 0.92 ± 0.12 μM) and antioxidant properties (DPPH scavenging: 78.4% at 100 μM), suggesting indole’s nitrogen enhances polar interactions with enzymatic targets .

Benzofuran vs. Benzothiazole Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Benzothiazole’s sulfur atom increases electron density and may enhance metal chelation. These derivatives are patented for unspecified therapeutic uses, highlighting structural versatility .

B. Substituent Effects on Acetamide Nitrogen

~3.8 for iodine analogue) . N-(4-Iodophenyl) Target Compound: Iodine’s larger atomic radius may enhance halogen bonding with protein targets, improving selectivity but possibly limiting solubility .

Pharmacological and Physicochemical Properties

Key Observations :

- Anticonvulsant Activity: Benzofuran derivatives with electron-withdrawing groups (e.g., 4-chlorobenzoyl in 5i) show higher potency (ED₅₀ = 0.055 mmol/kg) than non-halogenated analogues. The iodine substituent in the target compound may offer similar benefits but requires empirical validation .

- Solubility : The 4-iodophenyl group’s high molecular weight (127 g/mol for iodine) may reduce aqueous solubility compared to chlorine or methyl substituents, necessitating formulation optimizations .

Biological Activity

N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C17H16INO2

Molecular Weight: 361.22 g/mol

IUPAC Name: this compound

The compound features a unique combination of a benzofuran moiety and an iodophenyl group, which contribute to its distinctive chemical properties and biological activities. The presence of iodine enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The iodophenyl group allows for enhanced binding affinity due to its size and polarizability, which can stabilize interactions within active sites of proteins.

Antiproliferative Effects

Research indicates that derivatives containing the 4-iodophenyl group demonstrate improved antiproliferative activity compared to their brominated counterparts. For instance, studies have shown that compounds with the 4-iodophenyl substitution exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting strong potential as anticancer agents .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes. Notably, it has shown competitive inhibition against inosine monophosphate dehydrogenase (IMPDH), with an IC50 value of 0.47 µM, indicating significant potency . This enzyme is crucial in the purine biosynthetic pathway, making it a valuable target for cancer and autoimmune disease therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| N-(4-bromophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | 0.52 | IMPDH |

| N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | 0.77 | IMPDH |

The data indicate that the introduction of iodine enhances enzyme inhibition compared to bromine or chlorine substitutions, highlighting the importance of halogen choice in drug design.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines in vitro. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Antimicrobial Properties : In another investigation, this compound was assessed for its antimicrobial activity against various pathogens. Results indicated notable efficacy against Gram-positive bacteria, suggesting potential as an antibiotic agent .

- Neuroprotective Effects : Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. It exhibited protective effects on neuronal cells under oxidative stress conditions, potentially through modulation of apoptotic signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, and how can purity be ensured?

- Methodology : The synthesis typically involves two key steps:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis (e.g., H₂SO₄) at 80–100°C .

Amide coupling : Reacting 2-(5-methyl-1-benzofuran-3-yl)acetic acid with 4-iodoaniline using coupling agents like EDC/HOBt in DMF at room temperature .

- Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (7:3 v/v). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the molecular structure of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–7.6 ppm), acetamide carbonyl (δ ~170 ppm), and iodine-induced deshielding effects .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₇H₁₄INO₂: 415.02 g/mol) .

- X-ray crystallography : For absolute configuration, use SHELXL (SHELX-2018) for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and Olex2 GUI for structure visualization .

Advanced Research Questions

Q. How do electronic effects of the 4-iodophenyl group influence binding interactions in target proteins?

- Methodology :

- Computational docking : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2 or kinases) to analyze halogen bonding between iodine and protein backbone carbonyls .

- SAR comparison : Replace iodine with chlorine () or methoxy () groups to evaluate changes in binding affinity (IC₅₀) and selectivity via in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Approach :

- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., ibuprofen for anti-inflammatory assays) to minimize variability .

- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

- Experimental design :

- Target identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates, followed by LC-MS/MS proteomic analysis .

- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP levels (ELISA) to evaluate GPCR modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.